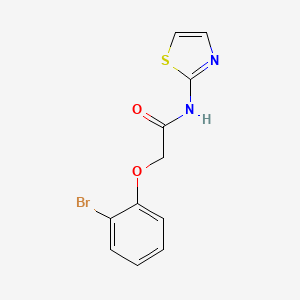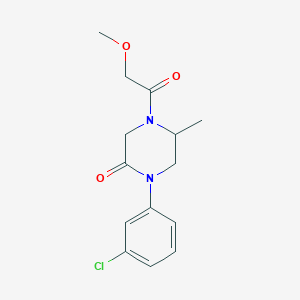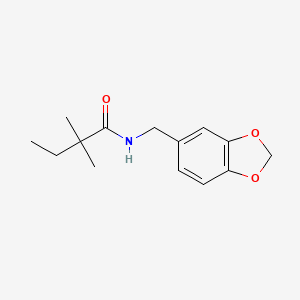![molecular formula C20H21NO3 B5527796 methyl N-[(2-phenylcyclopropyl)carbonyl]phenylalaninate](/img/structure/B5527796.png)
methyl N-[(2-phenylcyclopropyl)carbonyl]phenylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to methyl N-[(2-phenylcyclopropyl)carbonyl]phenylalaninate often involves intricate organic reactions. For instance, the preparation of related cyclopropane derivatives has been explored through various synthetic routes, including the manipulation of amino acids and the incorporation of phenyl groups into cyclopropane rings. These methods highlight the synthetic challenges and strategies employed to construct such complex molecules (Casanovas et al., 2003).
Molecular Structure Analysis
The molecular structure of cyclopropane analogues of phenylalanine, closely related to methyl N-[(2-phenylcyclopropyl)carbonyl]phenylalaninate, has been a subject of theoretical analysis. Studies utilizing quantum mechanical methods have provided insights into the conformational preferences and the impact of phenyl substitutions on the cyclopropane ring. Such analyses are crucial for understanding the three-dimensional arrangement of atoms and the potential reactivity of the molecule (Casanovas et al., 2006).
Chemical Reactions and Properties
Compounds with structures akin to methyl N-[(2-phenylcyclopropyl)carbonyl]phenylalaninate can undergo various chemical reactions. For example, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid demonstrates specific cleavage of the cyclopropyl group, a reaction that could be relevant to understanding the chemical behavior of similar compounds. Such reactions are indicative of the compound's reactivity and potential applications in synthetic chemistry (Loeppky & Elomari, 2000).
Physical Properties Analysis
The physical properties of a compound, including its melting point, boiling point, solubility, and crystalline structure, are fundamental for its characterization and practical application. While specific data on methyl N-[(2-phenylcyclopropyl)carbonyl]phenylalaninate may be scarce, analogous studies on cyclopropane derivatives and their crystalline structures provide valuable insights into their physical behavior and stability (Korp, Bernal, & Fuchs, 1983).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical agents, and stability under various conditions, are crucial for understanding the behavior of complex organic compounds. Investigations into related cyclopropane derivatives and their interactions with other chemicals can shed light on the reactivity patterns and stability of methyl N-[(2-phenylcyclopropyl)carbonyl]phenylalaninate. Such studies are essential for predicting how this compound might behave in different chemical environments and for its potential utility in various chemical reactions (Zhao & Liu, 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-phenyl-2-[(2-phenylcyclopropanecarbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-24-20(23)18(12-14-8-4-2-5-9-14)21-19(22)17-13-16(17)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWNYOCHHDZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-phenyl-2-[(2-phenylcyclopropanecarbonyl)amino]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4S*)-1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5527717.png)
![3-(1-methylbutyl)-8-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527734.png)

![4-[(ethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5527741.png)
![1-benzyl-3-chloro-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5527742.png)
![4-(3-{[2-(2-methoxyethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5527746.png)
![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5527749.png)
![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5527761.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5527764.png)
![N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5527770.png)


![3-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5527811.png)
![2-(3-methoxypropyl)-8-(3-methyl-2-pyrazinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5527812.png)